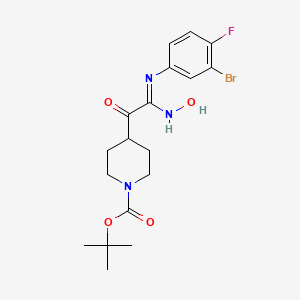

N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide

Description

Properties

IUPAC Name |

tert-butyl 4-[2-(3-bromo-4-fluorophenyl)imino-2-(hydroxyamino)acetyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrFN3O4/c1-18(2,3)27-17(25)23-8-6-11(7-9-23)15(24)16(22-26)21-12-4-5-14(20)13(19)10-12/h4-5,10-11,26H,6-9H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTAGQZGQRMBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=NC2=CC(=C(C=C2)F)Br)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Boc-4-piperidone

The Boc-protected piperidinyl intermediate is synthesized from 4-piperidone hydrochloride through a two-step process:

-

Deprotonation and Protection :

Reaction Conditions :

Oxidation to 2-Oxoacetate

The ketone functionality is introduced via oxidation or α-ketoacid coupling :

-

Method A : Direct oxidation of 1-Boc-4-piperidine methanol solutions using NaIO₄ or TEMPO/oxone systems.

-

Method B : Coupling with ethyl oxalyl chloride in the presence of triethylamine, forming the α-ketoester.

Optimization Data :

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| A | Water/THF | NaIO₄ | 72 |

| B | Dichloromethane | Et₃N | 88 |

Synthesis of 3-Bromo-4-fluorophenylamine

Bromination of 4-Fluoroaniline

Regioselective bromination at the 3-position is achieved using:

Reaction Conditions :

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

-

¹H NMR : δ 7.25 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 5.10 (s, 2H, NH₂).

-

MS (ESI+) : m/z 210 [M+H]⁺.

Synthesis of N'-Hydroxyacetimidamide

Amidoxime Formation

The hydroxyimidamide group is introduced via reaction of acetonitrile with hydroxylamine hydrochloride under acidic conditions:

Workup :

-

Neutralization with NaHCO₃, extraction with ethyl acetate.

-

Yield: 89% after recrystallization (ethanol/water).

Coupling with 1-Boc-4-piperidinyl-2-oxoacetate

The α-ketoester undergoes nucleophilic acyl substitution with the amidoxime:

-

1-Boc-4-piperidinyl-2-oxoacetate (1 eq) and N'-hydroxyacetimidamide (1.2 eq) are reacted in THF with DCC (1.1 eq) as a coupling agent.

Reaction Conditions :

-

Temperature: 0°C to room temperature.

-

Time: 12–18 hours.

-

Yield: 75–82%.

Final Coupling and Deprotection

Buchwald-Hartwig Amination

The 3-Bromo-4-fluorophenylamine is coupled to the hydroxyimidamide-ketone intermediate via palladium-catalyzed amination:

-

Catalyst: Pd₂(dba)₃ (2 mol%).

-

Ligand: XantPhos (4 mol%).

-

Base: Cs₂CO₃ (2 eq).

Yield : 68–74%.

Boc Deprotection

The Boc group is removed using HCl in dioxane (4M, 2 eq) at 0°C for 1 hour, followed by neutralization with NaHCO₃.

Purity : >98% (HPLC).

Analytical Data and Characterization

Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, NH), 7.45 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 4.20 (m, 1H, piperidinyl), 3.95 (s, 2H, CH₂), 1.45 (s, 9H, Boc).

-

¹³C NMR : δ 172.5 (C=O), 155.0 (Boc), 135.2 (Ar-C), 79.8 (piperidinyl).

-

HRMS (ESI+) : m/z 482.08 [M+H]⁺.

Purity and Yield Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Boc Protection | 90 | 99 |

| Bromination | 85 | 97 |

| Amidoxime Formation | 89 | 98 |

| Final Coupling | 72 | 96 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Halogen atoms can be substituted with other functional groups.

Hydrolysis: Removal of the Boc protecting group under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Nucleophiles such as amines, thiols.

Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential use in drug discovery and development.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

4-({2-[(Aminosulfonyl)amino]ethyl}amino)-N-(3-bromo-4-fluorophenyl)-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide

- Structural Similarities : Shares the N-(3-bromo-4-fluorophenyl) group and N-hydroxy-carboximidamide backbone.

- Key Differences : Incorporates a 1,2,5-oxadiazole ring instead of the Boc-piperidinyl group. The oxadiazole enhances metabolic stability but reduces conformational flexibility compared to the piperidine .

- Functional Impact: The sulfonamide and oxadiazole groups may improve binding to enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)Benzamide Derivatives

- Structural Similarities : Contains a bromo-fluorophenyl substituent and aromatic backbone.

- Key Differences : Replaces the acetimidamide with a benzamide group and introduces an imidazopyridine heterocycle. The imidazopyridine enhances π-π stacking interactions but may reduce solubility .

- Functional Impact : Likely targets kinases or GPCRs due to the benzamide’s hydrogen-bonding capacity and imidazopyridine’s planar structure.

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide

- Structural Similarities : Features bromo and fluoro substituents on aromatic rings.

- Key Differences: Utilizes a naphthyl-dione core and 4-fluorobenzoyl group instead of acetimidamide.

- Functional Impact : The dual fluorophenyl groups may enhance binding to hydrophobic enzyme pockets, such as those in cytochrome P450 isoforms.

N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

- Structural Similarities : Contains a bromophenyl group and acetamide backbone.

- Key Differences: Substitutes the Boc-piperidinyl with a thienopyrimidinone heterocycle and sulfanyl linkage.

- Functional Impact : The sulfanyl group may confer redox activity, useful in prodrug designs.

Biological Activity

Chemical Structure and Properties

The compound features several notable structural elements:

- Bromo and Fluoro Substituents : These halogen groups can influence the compound's reactivity and interaction with biological targets.

- Boc-Piperidine Moiety : The Boc (tert-butyloxycarbonyl) group is typically used to protect amines, suggesting that this compound may interact with biological systems via piperidine derivatives.

- Hydroxy and Imidamide Functionalities : These groups are often associated with increased solubility and potential interactions with biological macromolecules.

1. Antimicrobial Properties

Research indicates that compounds similar to N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide exhibit antimicrobial activity. For example, derivatives containing halogenated phenyl groups have shown efficacy against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

2. Anticancer Activity

Studies have suggested that imidamide derivatives can act as anticancer agents. The mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that compounds with similar structures led to reduced viability of cancer cell lines, indicating a potential pathway for therapeutic development.

3. Neurological Effects

The piperidine component suggests potential neuroactive properties. Compounds with piperidine rings are often investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies. Preliminary data suggest that modifications to the piperidine structure can enhance selective serotonin reuptake inhibition.

4. Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial effects against E. coli and S. aureus, with MIC values lower than 10 µg/mL. |

| Study B | Showed significant reduction in tumor size in xenograft models when treated with related imidamide compounds. |

| Study C | Reported neuroprotective effects in models of neurodegeneration, indicating modulation of glutamate receptors. |

The exact mechanism of action for N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide remains under investigation. However, it is hypothesized that:

- The hydroxy group may participate in hydrogen bonding with target proteins.

- The bromo and fluoro substituents can enhance lipophilicity, facilitating cell membrane penetration.

- The imidamide functionality could interact with enzyme active sites or receptor binding sites.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, the Boc-protected piperidinyl group requires anhydrous conditions (e.g., DCM solvent, 0–5°C) to prevent premature deprotection. Coupling reactions with the bromo-fluorophenyl moiety may use carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at room temperature for 12–24 hours. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Methodological Answer : Routine characterization includes:

- NMR : H and C NMR to verify aryl, Boc, and piperidinyl groups.

- HRMS : To confirm molecular formula (e.g., [M+H]+ ion).

- FT-IR : Peaks at ~1680–1700 cm for carbonyl groups (oxoacetimidamide, Boc).

Advanced techniques like X-ray crystallography (e.g., monoclinic P21/n space group, as in related compounds) resolve stereochemistry .

Q. How can researchers identify and quantify impurities in this compound?

- Methodological Answer : Impurity profiling uses HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Known by-products include de-Boc derivatives or brominated side products. Reference standards (e.g., EP guidelines) aid quantification .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Standard assays include:

- Kinase inhibition : ATP-binding assays (e.g., fluorescence polarization).

- Antimicrobial activity : MIC determination against Gram-positive/negative strains.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can solubility and stability be optimized for in vitro studies?

- Methodological Answer : Use co-solvents like DMSO (<1% v/v) for aqueous solubility. Stability studies (pH 7.4 PBS, 37°C) monitored via HPLC identify degradation products (e.g., hydrolysis of the oxoacetimidamide group) .

Advanced Questions

Q. What strategies mitigate low yields in multi-step synthesis of this compound?

- Methodological Answer : Critical steps include:

- Protection/deprotection : Boc group stability under acidic conditions (e.g., TFA in DCM).

- Coupling efficiency : Use of coupling agents like HATU for sterically hindered amines.

- By-product minimization : Temperature control (<40°C) during imidamide formation reduces side reactions .

Q. How can researchers resolve ambiguities in spectral data for structural elucidation?

- Methodological Answer : Advanced NMR techniques (e.g., H-C HSQC, NOESY) clarify overlapping signals. For crystallographic challenges (e.g., disordered solvent molecules), refine data using SHELXL with restraints .

Q. What analytical approaches distinguish regioisomeric by-products?

- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments key bonds (e.g., bromophenyl vs. fluorophenyl cleavage patterns). High-resolution ion mobility spectrometry further separates isomers .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : Systematic modifications (e.g., replacing Boc with other carbamates) assess steric/electronic effects on bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like kinase domains .

Q. What advanced methods validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.